molecular formula C10H13ClN2O2 B1316972 2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide CAS No. 125335-75-3

2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide

Cat. No. B1316972
M. Wt: 228.67 g/mol
InChI Key: XUNNDARJVVJAGC-UHFFFAOYSA-N
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Patent
US05079363

Procedure details

134 ml (1.4 mole) of 2-amino 2-methyl propanol are dissolved in 600 ml of a dichloroethane/tetrahydrofuran mixture (85/15 v/v) and the solution is cooled in an ice/sodium chloride bath. 70.4 g (0.4 mole) of 2-chloro nicotinic acid chloride, prepared as described in Example 1 and dissolved in 770 ml of a dichloromethane/tetrahydrofuran mixture (85/15 v/v) are added such that the temperature is maintained at or below 0° C.
Quantity
134 mL
Type
reactant
Reaction Step One
Name
dichloroethane tetrahydrofuran
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
70.4 g
Type
reactant
Reaction Step Two
Name
dichloromethane tetrahydrofuran
Quantity
770 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4].[Cl:7][C:8]1[N:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10](Cl)=[O:11]>ClC(Cl)C.O1CCCC1.ClCCl.O1CCCC1>[Cl:7][C:8]1[C:9]([C:10]([NH:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4])=[O:11])=[CH:13][CH:14]=[CH:15][N:16]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
134 mL
Type
reactant
Smiles
NC(CO)(C)C
Name
dichloroethane tetrahydrofuran
Quantity
600 mL
Type
solvent
Smiles
ClC(C)Cl.O1CCCC1
Step Two
Name
Quantity
70.4 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=N1
Step Three
Name
dichloromethane tetrahydrofuran
Quantity
770 mL
Type
solvent
Smiles
ClCCl.O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is cooled in an ice/sodium chloride bath
ADDITION
Type
ADDITION
Details
are added such that the temperature
TEMPERATURE
Type
TEMPERATURE
Details
is maintained at or below 0° C.

Outcomes

Product
Name
Type
Smiles
ClC1=NC=CC=C1C(=O)NC(CO)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.